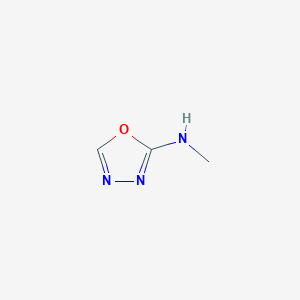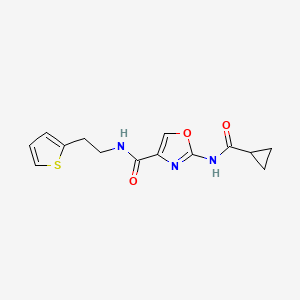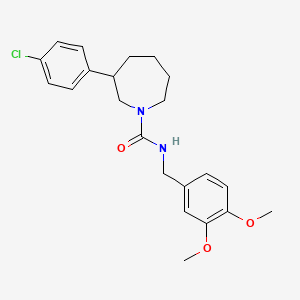
4-(2-Oxoimidazolidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Oxoimidazolidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one, also known as OTZ, is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent. OTZ has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 4-(2-Oxoimidazolidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is not fully understood, but it is believed to act through multiple pathways. 4-(2-Oxoimidazolidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has been found to inhibit the activity of enzymes involved in cancer cell growth and inflammation. It has also been found to modulate the expression of genes involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
4-(2-Oxoimidazolidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has various biochemical and physiological effects that make it a promising therapeutic agent. It has been found to inhibit the activity of enzymes involved in cancer cell growth and inflammation. It has also been found to reduce oxidative stress and inflammation. In neurodegenerative disease research, 4-(2-Oxoimidazolidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
4-(2-Oxoimidazolidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has several advantages for lab experiments, including its small size, ease of synthesis, and low toxicity. However, its limited solubility in water can make it challenging to work with in certain experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 4-(2-Oxoimidazolidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one. One area of interest is its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammation. Further research is needed to fully understand its mechanism of action and optimize its efficacy. Additionally, there is potential for the development of novel derivatives of 4-(2-Oxoimidazolidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one that may have improved properties for specific applications. Overall, 4-(2-Oxoimidazolidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a promising candidate for further investigation in scientific research.
合成法
The synthesis of 4-(2-Oxoimidazolidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one involves the reaction of 1-(1,3-thiazol-2-yl)piperazine with 2-isocyanatoacetamide. The resulting compound is then dehydrated to form 4-(2-Oxoimidazolidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one. This synthesis method has been optimized and can be performed on a large scale, making it suitable for further research and development.
科学的研究の応用
4-(2-Oxoimidazolidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 4-(2-Oxoimidazolidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has been found to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, 4-(2-Oxoimidazolidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has been shown to have neuroprotective effects and improve cognitive function. In inflammation research, 4-(2-Oxoimidazolidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has been found to reduce inflammation and oxidative stress.
特性
IUPAC Name |
4-(2-oxoimidazolidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S/c17-8-7-14(11(19)16-3-1-12-9(16)18)4-5-15(8)10-13-2-6-20-10/h2,6H,1,3-5,7H2,(H,12,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCMKRHGWMHKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxoimidazolidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2896854.png)
![[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B2896855.png)

![3-(3,4-dimethoxyphenethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896858.png)
![7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2896859.png)

![N-(4-chlorobenzyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2896862.png)
![N-(4-fluoro-2-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2896863.png)
![(E)-1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]-3-(2,3-dichlorophenyl)prop-2-en-1-one](/img/structure/B2896864.png)



![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2896875.png)
